molecular formula C11H22O5 B125490 (R)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate CAS No. 144461-19-8

(R)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate

Cat. No. B125490
M. Wt: 234.29 g/mol
InChI Key: UFSFOZXONNJSBH-SNVBAGLBSA-N
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Description

“®-4,4-diethoxy-2-(hydroxymethyl)butyl acetate” is a chemical compound with the CAS number 144461-19-8 . It is widely used in scientific research due to its unique properties, making it suitable for various applications such as drug synthesis, organic chemistry, and material science.


Molecular Structure Analysis

The molecular formula of “®-4,4-diethoxy-2-(hydroxymethyl)butyl acetate” is C11H22O5 . Unfortunately, the search results do not provide specific details about the molecular structure of this compound.

Scientific Research Applications

Biodegradation and Environmental Fate

(R)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate, due to its structural resemblance to certain ethers and esters, may have relevance in the study of biodegradation and environmental fate of similar compounds. For instance, research on the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater highlights the potential environmental impact and degradation mechanisms of similar esters and ethers. Microorganisms have been shown to degrade ETBE aerobically, forming intermediates like tert-butyl acetate (TBAc), with the process influenced by the presence of co-contaminants and other environmental factors (Thornton et al., 2020).

Environmental Impact and Toxicology

The environmental fate and aquatic effects of certain oxo-process chemicals, including butyl acetate and its derivatives, have been extensively studied. Manufacturing processes generally limit environmental releases, and these compounds show high solubility and volatility, with rapid biodegradation in soil and water. Toxicity data indicate low concern for aquatic life, suggesting that inadvertent releases into the environment would not pose significant long-term risks (Staples, 2001).

Biochemical Research

In the field of biochemistry, studies on rumen volatile fatty acids in dairy cows have elucidated the relationship between these compounds and milk production. Compounds structurally similar to (R)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate, like butyrate, play a significant role in these biochemical processes, influencing milk yield and composition (Seymour et al., 2005).

Process Intensification in Chemical Production

In the realm of chemical engineering and process optimization, (R)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate could be a subject of interest due to its potential similarities with compounds like ethyl acetate. Studies on process intensification techniques for ethyl acetate production may offer insights into optimizing production processes for structurally related esters and ethers, focusing on parameters such as flow rates, catalyst choice, and energy consumption (Patil & Gnanasundaram, 2020).

properties

IUPAC Name

[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O5/c1-4-14-11(15-5-2)6-10(7-12)8-16-9(3)13/h10-12H,4-8H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSFOZXONNJSBH-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(CO)COC(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C[C@H](CO)COC(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567675
Record name (2R)-4,4-Diethoxy-2-(hydroxymethyl)butyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate

CAS RN

144461-19-8
Record name (2R)-4,4-Diethoxy-2-(hydroxymethyl)butyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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